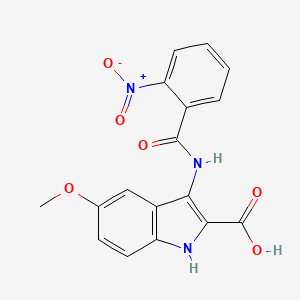
5-Methoxy-3-(2-nitro-benzoylamino)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various bioactive molecules.
Biology: Studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO).
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of fluorescent probes for lipid imaging.
Wirkmechanismus
The mechanism of action of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses and has implications in cancer therapy . Additionally, its neuroprotective effects are attributed to its ability to preserve mitochondrial function and attenuate oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 3-(2-nitrophenyl)indole-2-carboxylic acid
- 5-methoxy-3-phenylindole-2-carboxylic acid
Uniqueness
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C17H13N3O6 |
|---|---|
Molekulargewicht |
355.30 g/mol |
IUPAC-Name |
5-methoxy-3-[(2-nitrobenzoyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O6/c1-26-9-6-7-12-11(8-9)14(15(18-12)17(22)23)19-16(21)10-4-2-3-5-13(10)20(24)25/h2-8,18H,1H3,(H,19,21)(H,22,23) |
InChI-Schlüssel |
KBCDHWKGQZTNTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Löslichkeit |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


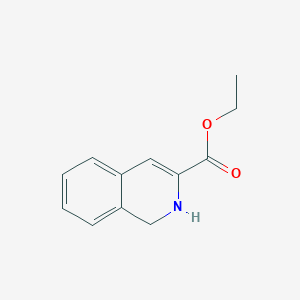
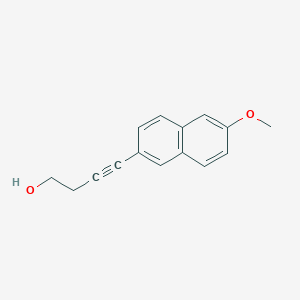
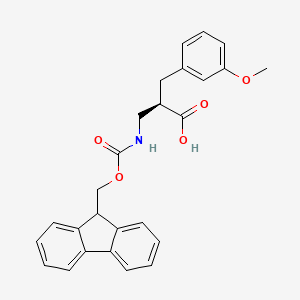

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)




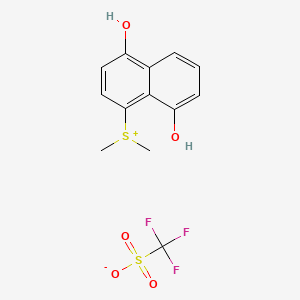
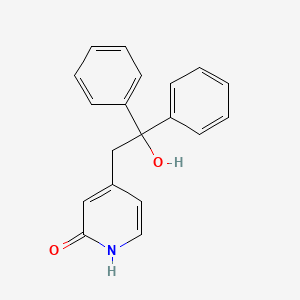
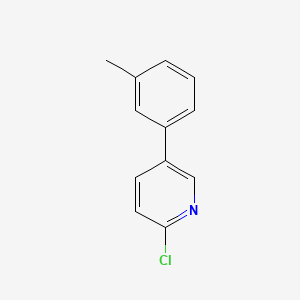
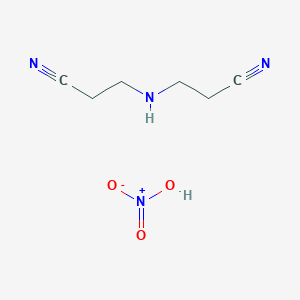
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
